2-Bromo-4-propylthiazole-5-carboxylic acid
Overview
Description
2-Bromo-4-propylthiazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-propylthiazole-5-carboxylic acid typically involves the bromination of 4-propylthiazole-5-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-propylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
2-Bromo-4-propylthiazole-5-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-propylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert its biological effects . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- 2-Bromo-4-ethylthiazole-5-carboxylic acid
- 2-Bromo-4-isopropylthiazole-5-carboxylic acid
Comparison: 2-Bromo-4-propylthiazole-5-carboxylic acid is unique due to its specific propyl substitution at the 4-position, which can influence its chemical reactivity and biological activity compared to other similar compounds . The propyl group may enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
2-bromo-4-propyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-3-4-5(6(10)11)12-7(8)9-4/h2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHXBYKCDWDCKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515262 | |
Record name | 2-Bromo-4-propyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81569-64-4 | |
Record name | 2-Bromo-4-propyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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